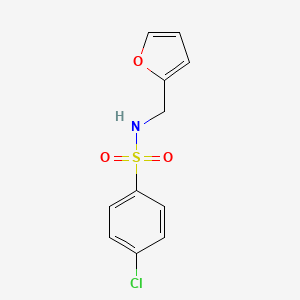

4-chloro-N-(2-furylmethyl)benzenesulfonamide

Description

4-Chloro-N-(2-furylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonyl group linked to a furan-containing alkylamine. Its structure combines the electron-withdrawing sulfonamide group with a heteroaromatic furyl moiety, making it a versatile intermediate in medicinal chemistry. Notably, its analogs have demonstrated diverse biological activities, including diuretic effects (e.g., furosemide, a structurally related compound) and inhibition of pathological protein aggregation .

Properties

IUPAC Name |

4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMUXVUZSPFNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-furylmethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-furylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-furylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furylmethyl group can be oxidized to form corresponding furan derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation Reactions: Products include oxidized furan derivatives.

Reduction Reactions: Products include amines and reduced sulfonamide derivatives.

Scientific Research Applications

4-chloro-N-(2-furylmethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.

Industry: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-furylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells .

Comparison with Similar Compounds

Key Observations :

Antidiabetic and Diuretic Effects

- This compound analogs : Furosemide, a derivative, acts as a potent loop diuretic by inhibiting Na⁺/K⁺/Cl⁻ cotransport in the kidney’s ascending loop of Henle. Its IC₅₀ for diuretic activity is ~10⁻⁶ M, significantly lower than thiazides .

- 4-Chloro-N-(propylcarbamoyl)benzenesulfonamide (Chlorpropamide) : A sulfonylurea antidiabetic agent that stimulates insulin secretion. Substitution with azaadamantane fragments marginally improves hypoglycemic activity but introduces sedation side effects .

Anti-Amyloid and Cytotoxic Activity

- 4-Chloro-N-[2-(4-methyl-2-phenylthiazol-5-yl)ethyl]benzenesulfonamide : Shows cytotoxicity against HEK293 cells (EC₅₀ <10 μM), likely due to interference with cell division pathways .

Biological Activity

4-Chloro-N-(2-furylmethyl)benzenesulfonamide (CAS No. 196813-49-7) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. This reaction is performed under controlled conditions to optimize yield and purity, often requiring further purification methods like recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it may inhibit the enzyme carbonic anhydrase, which plays a crucial role in regulating pH and ion balance in cells. Such inhibition can lead to various physiological effects, including altered cellular metabolism and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on its effects on human tumor xenografts in nude mice revealed that it could induce apoptosis in cancer cells. The apoptotic effect was concentration-dependent, with higher concentrations leading to increased rates of cell death . This suggests that this compound could be a candidate for further development in cancer therapies.

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, highlighting its potential as an alternative antimicrobial agent .

- Cancer Research : Another significant study evaluated the compound's effects on HeLa cells (cervical cancer cells). Treatment with varying concentrations resulted in a marked increase in early and late apoptosis markers after 24 hours, demonstrating its potential as an anticancer agent through apoptosis induction mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Furylmethyl group | Antimicrobial, Anticancer |

| 4-Chloro-N-(2-thienylmethyl)benzenesulfonamide | Thienylmethyl group | Antimicrobial |

| 4-Chloro-N-(2-pyridylmethyl)benzenesulfonamide | Pyridylmethyl group | Limited data available |

This table illustrates how the presence of different substituents affects the biological activity of sulfonamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.